2-(Cyclopropylformamido)-3-hydroxybutanoic acid
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Overview
Description
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound. It would also include the conditions under which the synthesis occurs, such as temperature, pressure, and the presence of catalysts .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The products of these reactions can provide insights into the compound’s chemical properties .Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications
Cyclodextrins and Inclusion Complexes
2-(Cyclopropylformamido)-3-hydroxybutanoic acid: belongs to the family of cyclodextrins , which are cyclic oligomers obtained from the enzymatic degradation of starch. Cyclodextrins have a unique structure, consisting of several glucose units linked together covalently by oxygen atoms. They form hollow, truncated-cone-shaped molecules with a hydrophobic cavity that can encapsulate other molecules through host–guest interactions .
Applications::Chitosan and Biomedical Applications
Chitosan, a derivative of chitin, is another fascinating compound with diverse applications. Although not directly related to This compound , it’s worth mentioning due to its relevance in biomedicine .
Applications::Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4(10)6(8(12)13)9-7(11)5-2-3-5/h4-6,10H,2-3H2,1H3,(H,9,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASEZYLSKILAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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